![molecular formula C7H4N4 B2806211 [1,2,4]Triazolo[4,3-a]pyridine-7-carbonitrile CAS No. 1019024-86-2](/img/structure/B2806211.png)

[1,2,4]Triazolo[4,3-a]pyridine-7-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

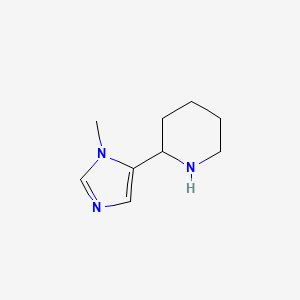

“[1,2,4]Triazolo[4,3-a]pyridine-7-carbonitrile” is a compound that belongs to the class of triazolopyridines . Triazolopyridines are heterocyclic compounds that have been recognized for their diverse biological properties .

Synthesis Analysis

The synthesis of triazolopyridines involves aromatic nucleophilic substitution . For instance, a series of novel [1,2,4]triazolo[4,3-a]quinoxaline derivatives were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis

The molecular structure of “[1,2,4]Triazolo[4,3-a]pyridine-7-carbonitrile” can be analyzed using various spectroscopic techniques such as NMR and IR .Chemical Reactions Analysis

Triazolopyridines can undergo various chemical reactions. For example, they can be synthesized via aromatic nucleophilic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of “[1,2,4]Triazolo[4,3-a]pyridine-7-carbonitrile” can be determined using various techniques such as NMR and IR .Scientific Research Applications

Structural and Optical Properties

The structural and spectroscopic properties of a new triazolopyridine derivative (1,2,4-triazolo [4,3- a ]pyridin-3-amine) are described in a study . Its FTIR spectrum was recorded in the 100–4000 cm −1 range and its FT-Raman spectrum in the range 80–4000 cm −1 .

Antifungal Properties

Triazolopyridine derivatives, including [1,2,4]Triazolo[4,3-a]pyridine-7-carbonitrile, have been recognized as antifungal agents .

Insecticidal Properties

These compounds have also been found to have insecticidal properties .

Antibacterial Properties

Triazolopyridine derivatives have been recognized for their antibacterial properties .

Anticonvulsant Properties

These compounds have been found to have anticonvulsant properties .

Antioxidant Properties

Triazolopyridine derivatives have been recognized for their antioxidant properties .

Herbicidal Properties

These compounds have also been found to have herbicidal properties .

Inhibitory Activities

In a study, a series of novel [1,2,4]triazolo [4,3- a ]pyrazine derivatives were designed and evaluated for their inhibitory activities toward c-Met/VEGFR-2 kinases and antiproliferative activities against tested three cell lines in vitro .

Future Directions

Mechanism of Action

Target of Action

The primary target of [1,2,4]Triazolo[4,3-a]pyridine-7-carbonitrile is indoleamine 2,3-dioxygenase 1 (IDO1) . IDO1 plays a crucial role in maintaining a balance between immune tolerance and immunity . Overexpression of IDO1 in the tumor microenvironment can lead to a dysregulation of this balance, resulting in tumor cells escaping immune control .

Mode of Action

[1,2,4]Triazolo[4,3-a]pyridine-7-carbonitrile interacts with IDO1 by binding to its active site . This compound is a novel chemotype based on a [1,2,4] triazolo[4,3-a]pyridine scaffold, which is underexploited among the heme binding moieties . The interaction with IDO1 results in an improvement of potency to sub-micromolar levels .

Biochemical Pathways

The compound’s interaction with IDO1 affects the kynurenine pathway . Normally, IDO1 catalyzes the conversion of tryptophan into kynurenines, which is the first and rate-limiting step of the kynurenine pathway . The binding of [1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile to ido1 can disrupt this process .

Result of Action

The action of [1,2,4]Triazolo[4,3-a]pyridine-7-carbonitrile on IDO1 can boost the immune response and work in synergy with other immunotherapeutic agents . This can potentially enhance the efficacy of existing immunotherapeutic drugs .

Action Environment

The action, efficacy, and stability of [1,2,4]Triazolo[4,3-a]pyridine-7-carbonitrile can be influenced by various environmental factors. For instance, the presence of other heme-containing enzymes in the environment can affect the selectivity of the compound

properties

IUPAC Name |

[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N4/c8-4-6-1-2-11-5-9-10-7(11)3-6/h1-3,5H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFQKJIRXTQSSNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=NN=C2C=C1C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-ethoxyphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2806131.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-2-yl}acetamide](/img/structure/B2806142.png)

![Tert-butyl 7-imino-7-oxo-7lambda6-thia-1-azaspiro[4.4]nonane-1-carboxylate](/img/structure/B2806144.png)

![(2Z)-N-benzyl-2-cyano-2-[5-(2-hydroxyethyl)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]ethanamide](/img/structure/B2806145.png)

![2-(1,3-benzothiazol-2-ylsulfanyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2806148.png)